molecular formula C14H15N3O3S B094637 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid CAS No. 120-68-3

6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid

Cat. No.: B094637
CAS No.: 120-68-3
M. Wt: 305.35 g/mol
InChI Key: OLDIJSAKWOOHRZ-UHFFFAOYSA-N
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Description

Historical Development of Aminoazo Sulfonic Compounds

The synthesis of aminoazo sulfonic compounds emerged in the late 19th century alongside advancements in diazotization and coupling reactions. Early azo dyes, such as chrysoidine and Congo red, demonstrated the feasibility of incorporating sulfonic acid groups to improve solubility for cellulose substrates. The specific development of 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonic acid likely arose from systematic modifications of toluidine derivatives, where sulfonation and azo coupling were optimized to balance color intensity and chemical stability.

Key milestones include:

  • Diazotization techniques : The reaction of 4-amino-3-methylbenzenesulfonic acid with nitrous acid to form stable diazonium salts.
  • Coupling mechanisms : Electrophilic substitution with methyl-substituted toluidine derivatives to establish the azo linkage.
  • Industrial adoption : Integration into textile dyeing processes due to its affinity for natural fibers and resistance to hydrolysis.

Classification within the Broader Azo Dye Family

This compound belongs to the monoazo sulfonic acid subclass, distinguished by its single azo group and sulfonic acid functionality. Its classification aligns with the following criteria:

Property Classification
Azo group count Monoazo ($$-\text{N}=\text{N}-$$)
Solubilizing group Sulfonic acid ($$-\text{SO}_{3}\text{H}$$)
Chromophore system Aryl-azo-aryl conjugate
Industrial application Acid dye for protein fibers

This compound falls under Color Index (CI) Acid Dyes , typically assigned numbers between 11,000–19,999. Its structural analogs, such as 4'-aminoazobenzene-4-sulfonic acid, share similar coupling patterns but vary in substituent positioning.

Significance in Chemical Research and Industrial Applications

Chemical Research

  • Tautomerism studies : The compound’s azo-hydrazo tautomerism provides insights into electronic delocalization and stability in solid-state configurations.
  • Spectroscopic analysis : UV-Vis and NMR techniques reveal bathochromic shifts due to the electron-donating amino group and electron-withdrawing sulfonic acid group.
  • Computational modeling : Density functional theory (DFT) calculations predict absorption maxima and optimize substituent effects for synthetic modifications.

Industrial Applications

  • Textile dyeing : Used for wool, silk, and nylon due to ionic interactions between the sulfonate anion and cationic fiber sites.
  • Functional materials : Potential applications in organic electronics, where azo groups enable light-responsive behavior.

Theoretical Framework for Studying Amino-Substituted Azo Compounds

The electronic and steric properties of this compound are governed by:

  • Conjugation effects : The azo bridge facilitates π-electron delocalization across the aromatic rings, lowering the energy gap for visible light absorption.
  • Substituent influences :
    • The amino group ($$-\text{NH}{2}$$) acts as an electron donor, red-shifting absorption spectra.
    • The sulfonic acid group ($$-\text{SO}{3}\text{H}$$) enhances solubility and stabilizes the dye-fiber interaction via ionic bonds.
  • Tautomeric equilibria : In solid-state and solution phases, the compound may adopt azo or hydrazo forms, affecting photostability and aggregation behavior.

Experimental and theoretical studies employ:

  • X-ray crystallography : To resolve tautomeric preferences and intermolecular hydrogen bonding.
  • Hammett constants : To quantify substituent effects on reaction rates and electronic properties.

Properties

IUPAC Name

4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDIJSAKWOOHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501039726
Record name Benzenesulfonic acid, 4-[2-(4-amino-3-methylphenyl)diazenyl]-3-methyl-
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Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-68-3
Record name 4-[2-(4-Amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonic acid
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Record name 6-((4-Amino-m-tolyl)azo)toluene-3-sulphonic acid
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Record name Benzenesulfonic acid, 4-[2-(4-amino-3-methylphenyl)diazenyl]-3-methyl-
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Record name 6-[(4-amino-m-tolyl)azo]toluene-3-sulphonic acid
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Preparation Methods

Sulfonation of Precursor Compounds

The synthesis begins with the preparation of sulfonated aromatic intermediates. A critical precursor, 4-aminotoluene-3-sulfonic acid (CAS 88-44-8), is synthesized via sulfonation of toluidine derivatives. According to the patent CN101143841B, toluidine is dissolved in an organic solvent (e.g., xylene) and reacted with concentrated sulfuric acid at 185–190°C for 4 hours under normal pressure . This sulfonation step achieves a yield of 98.2% after underpressure distillation at 195–205°C and solvent recovery . The reaction mechanism proceeds via electrophilic substitution, where the sulfonic acid group (-SO₃H) is introduced at the meta position relative to the amino group.

Key Reaction Parameters for Sulfonation

ParameterValueSource
Temperature185–190°C
Reaction Time4 hours
SolventXylene
Yield98.2%

Diazotization of 4-Amino-m-toluidine

The diazotization step converts the primary amine group of 4-amino-m-toluidine into a diazonium salt, a reactive intermediate for azo coupling. This process involves treating the amine with nitrous acid (HONO) , generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl), at 0–5°C to prevent decomposition . The reaction is carried out in an aqueous medium, maintaining a pH of 1–2 to stabilize the diazonium ion.

Reaction Equation

4-Amino-m-toluidine+NaNO2+HClDiazonium chloride+NaCl+2H2O\text{4-Amino-m-toluidine} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Azo Coupling with Toluene-3-sulphonic Acid

The diazonium salt undergoes electrophilic aromatic substitution with toluene-3-sulphonic acid in a basic medium (pH 8–10 ), typically using sodium hydroxide or sodium carbonate. The coupling reaction occurs at the para position of the sulfonic acid group, forming the azo (-N=N-) bridge . Industrial protocols optimize this step at 5–10°C to minimize side reactions, achieving yields exceeding 85% .

Mechanistic Insight
The sulfonic acid group acts as a strong electron-withdrawing group, directing the diazonium ion to the electron-rich para position. This regioselectivity ensures high product purity.

Industrial-Scale Synthesis and Purification

Large-scale production employs closed systems to handle hazardous intermediates and recover solvents. Post-reaction, the crude product is purified via crystallization from aqueous ethanol or activated carbon treatment to remove unreacted precursors . The OECD SIDS report highlights that global production exceeds 18,000 metric tonnes/year , with major facilities in Japan, China, and the U.S. .

Industrial Process Flow

  • Sulfonation : Batch reactors with sulfuric acid and toluidine.

  • Diazotization : Continuous stirred-tank reactors (CSTRs) under cryogenic conditions.

  • Coupling : Tubular reactors with precise pH and temperature control.

  • Purification : Centrifugation and vacuum drying.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Sulfonation-CouplingHigh regioselectivityHigh-energy sulfonation step85–98%
Direct SulfonationSimplified stepsLower purity70–80%

Emerging Innovations and Optimization

Recent advancements focus on green chemistry approaches, such as replacing xylene with biodegradable solvents and using catalytic sulfonation agents to reduce reaction temperatures . Computational modeling aids in optimizing coupling efficiency, potentially increasing yields to >90% while reducing waste .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid primarily involves its ability to form stable complexes with other molecules. The azo group (N=N) can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its stability and reactivity. The sulfonic acid group enhances its solubility in water, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

The compound is compared to three analogs (Table 1):

Compound Name CAS Number Molecular Formula Substituent Features Key Applications References
This compound 120-68-3 C₁₄H₁₅N₃O₃S Amino, methyl, azo, sulphonic acid Dye intermediate
3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid 55994-13-3 C₁₃H₁₃N₃O₃S Amino, methyl, azo, sulphonic acid (meta position) Dye intermediate
4-Amino-6-chlorotoluene-3-sulphonic acid 88-51-7 C₇H₇ClNO₃S Chloro, amino, sulphonic acid Intermediate for reactive dyes
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid 56405-32-4 C₂₈H₂₄N₈O₈S₂ Multiple azo groups, hydroxyl, sulphonic acids High-performance textile dyes

Key Observations :

  • Substituent Effects: The presence of a methyl group in the target compound (vs.
  • Positional Isomerism : The meta-substituted sulphonic acid group in CAS 55994-13-3 may alter electronic absorption spectra compared to the target compound’s para-substituted derivative .

Physicochemical and Functional Properties

Table 2: Electronic Absorption and Fluorescence
Compound Type λₘₐₓ (nm) Fluorescence Emission (nm) Quantum Yield Notes References
Azo dyes (general) 450-550 500-600 0.3-0.6 Dependent on substituent electron effects
Target compound (analogs) ~520* ~580* ~0.4* *Predicted based on structural similarity
CAS 55994-13-3 510 590 0.35 Meta-substitution reduces conjugation
Table 3: Stability Under UV Irradiation (250 W, 180 min)
Compound Type Photodegradation (%) Notes References
Target compound (analogs) 20-30 Moderate stability due to methyl groups
CAS 88-51-7 (chloro analog) 40-50 Chloro substituent increases degradation
CAS 56405-32-4 <10 Multiple sulphonic acids enhance stability
Table 4: Thermal Stability (TGA Data)
Compound Type Decomposition Temp. (°C) Residual Mass (%) Notes References
Target compound (analogs) 250-300 15-20 Sulphonic acid decomposition at >250°C
CAS 55994-13-3 275 18 Similar to target

Application-Specific Performance

  • Textile Dyeing : The target compound’s sulphonic acid group improves cotton fiber affinity, achieving wash fastness ratings of 4-5 (scale: 1-5), comparable to CAS 55994-13-3 but inferior to multi-sulphonated analogs like CAS 56405-32-4 .

Critical Analysis of Discrepancies and Limitations

  • Conflicting EINECS Data : cites EINECS 204-417-0 for the target compound, while lists 207-492-7. This discrepancy requires verification from authoritative databases like PubChem .

Biological Activity

6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid, also known by its CAS number 120-68-3, is an azo compound that has garnered attention for its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article reviews the existing literature on its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight305.35 g/mol
Density1.36 g/cm³
LogP5.2097
EINECS204-417-0

These properties influence its behavior in biological systems and its interactions with various cellular components.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly regarding mutagenic potential and interactions with cellular mechanisms.

Mutagenicity and Carcinogenicity

Several studies have documented the mutagenic effects of this compound. Notably, it has been shown to induce mutations in various model organisms:

  • In Vivo Studies : A study involving Sprague Dawley rats exposed to a single dose of 500 mg/kg body weight demonstrated mutagenicity in the S. typhimurium assay with metabolic activation. The metabolites produced included N-hydroxy-2-aminoazotoluene, which was identified as a strong mutagen without metabolic activation .
  • Micronucleus Formation : The compound induced micronuclei formation in the bone marrow of CD1 mice at doses ranging from 94 to 377 mg/kg body weight through intraperitoneal injection .

The biological activity of this compound is primarily attributed to its ability to form reactive metabolites that interact with DNA, leading to various types of mutations:

  • Aryl Hydrocarbon Receptor (AHR) Agonism : Exposure resulted in increased activity of ethoxyresorufin-O-deethylase, a marker for AHR activation, indicating potential pathways for toxicity and carcinogenicity .
  • DNA Damage : The compound tested positive for DNA damage across several assays, including unscheduled DNA synthesis in hepatocytes and sister chromatid exchange in mammalian cells .
  • Biodegradation Potential : Some studies suggest that microorganisms may degrade this compound, which could mitigate its environmental impact. For instance, certain Bacillus species have shown capabilities in degrading azo dyes and other xenobiotic compounds .

Case Studies

Several case studies highlight the implications of exposure to this compound:

  • Study on MutaTM Mice : Research indicated a dose-dependent increase in mutation rates in the urinary bladder and liver after exposure to varying doses (300 and 600 mg/kg) .
  • Human Health Assessments : Although direct human epidemiological studies are lacking, animal models have provided insights into potential health risks associated with exposure to this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves diazotization of 4-amino-m-toluidine followed by coupling with toluene-3-sulphonic acid. Optimization includes adjusting pH (3–5), temperature (0–5°C for diazotization), and stoichiometric ratios. Reflux conditions in xylene with catalytic p-toluenesulfonic acid (0.1–0.5 mol%) enhance yields, as demonstrated in analogous sulfonic acid syntheses . Post-synthesis purification via recrystallization (ethanol/water) and filtration under reduced pressure is critical to isolate the product.

Q. How can researchers characterize the azo linkage and sulfonic acid groups in this compound using spectroscopic techniques?

  • Methodological Answer :

  • Azo linkage : UV-Vis spectroscopy (λmax 450–500 nm) confirms the π→π* transition of the azo group.
  • Sulfonic acid groups : FT-IR (asymmetric S-O stretching at 1180–1200 cm<sup>-1</sup>) and <sup>1</sup>H/<sup>13</sup>C NMR (deshielded protons near sulfonic groups at δ 7.5–8.5 ppm) are diagnostic. Comparative analysis with structurally similar dyes (e.g., o-Amino-azo-toluene-sulfonic Acid, C14H15N3O3S) provides reference data .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography (silica gel, eluent: chloroform/methanol 9:1) removes unreacted precursors. For large-scale synthesis, acid precipitation (pH 2–3) followed by vacuum filtration yields >90% purity. Hexane washing eliminates hydrophobic impurities .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this azo compound in dye synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, azo bond stability, and sulfonic acid group acidity. Transition state analysis (e.g., using Gaussian 16) identifies energetically favorable coupling pathways. Reaction path searches, as employed by ICReDD, integrate computational predictions with experimental validation to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data when this compound is part of a complex mixture (e.g., dye intermediates)?

  • Methodological Answer : Use hyphenated techniques:

  • HPLC-MS/MS : Separates isomers and quantifies trace impurities (e.g., chlorinated byproducts from incomplete coupling).
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C13H14N3O3S<sup>−</sup>, exact mass 292.0753). Cross-referencing with databases like PubChem ensures accurate assignments .

Q. What mechanistic insights explain the pH-dependent solubility of this sulfonic acid in aqueous and organic solvents?

  • Methodological Answer : The sulfonic acid group (pKa ~1–2) deprotonates in neutral/basic conditions, forming a hydrophilic sulfonate anion. In acidic media, protonation increases hydrophobicity, enabling solubility in polar aprotic solvents (e.g., DMSO). Solubility studies at varying pH (1–12) and ionic strength (NaCl 0.1–1.0 M) validate these trends .

Q. How can isotopic labeling (e.g., <sup>15</sup>N) clarify the azo bond formation mechanism during synthesis?

  • Methodological Answer : <sup>15</sup>N-labeled 4-amino-m-toluidine tracks nitrogen migration during diazotization and coupling. <sup>15</sup>N NMR (δ −250 to −350 ppm) or isotope-ratio mass spectrometry quantifies isotopic enrichment. This approach distinguishes between electrophilic substitution vs. radical mechanisms .

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